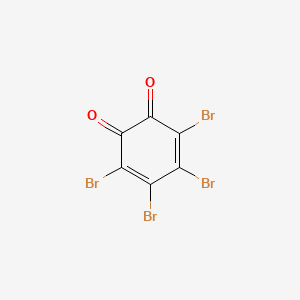

o-Bromanil

Description

Contextual Significance in Modern Organic and Materials Chemistry

In modern organic chemistry, o-Bromanil's high electrophilicity makes it particularly reactive towards nucleophiles, enabling its use as a precursor in the synthesis of various organic compounds ontosight.ai. This includes its application in the synthesis of biologically active molecules ontosight.ai.

Within materials chemistry, this compound is recognized for its electron-accepting properties. This characteristic is crucial in the development and study of electron-donor-acceptor complexes, which are fundamental to understanding charge transfer processes in materials capes.gov.broup.com. Such complexes have relevance in areas like organic electronics and photonics gla.ac.ukeuropa.eu. The ability of this compound to act as an electron acceptor has been explored in the context of photochemical reactions and the formation of charge-transfer complexes with various donor molecules revmaterialeplastice.roresearchgate.netresearchgate.net.

Historical Perspectives on its Academic Investigation and Theoretical Foundations

The academic investigation of quinones, including halogenated derivatives like this compound, has a history rooted in understanding their unique redox behavior and reactivity. Early studies explored the fundamental chemical properties of these compounds illinois.edu. Theoretical studies, particularly using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been employed to understand the electronic structure, stability, and reactivity of benzoquinones, including the impact of halogen substitution researchgate.netscielo.bruobaghdad.edu.iq. These theoretical approaches help in predicting properties such as electron affinity and understanding reaction mechanisms researchgate.netresearchgate.net. For instance, theoretical calculations have been used to simulate experimental spectroscopic data, providing insights into the structure of excited states researchgate.net.

Current Research Trajectories and Interdisciplinary Relevance

Current research involving this compound continues to leverage its electron-accepting nature and reactivity. Its role in charge-transfer complexes remains an active area of investigation, with studies exploring the structural and magnetic properties of these complexes capes.gov.broup.com. Theoretical and experimental studies are often combined to gain a deeper understanding of the mechanisms involved in reactions where this compound participates, such as chemiluminescence processes researchgate.netnih.gov.

Furthermore, the synthesis of new organic materials utilizing this compound as a building block is an ongoing trajectory. Its reactivity allows for functionalization, leading to compounds with tailored properties for specific applications nih.gov. The interdisciplinary relevance of this compound is evident in its application in studies related to photochemical processes, electron transfer reactions relevant to energy conversion, and the design of new functional materials revmaterialeplastice.rorsc.org. While some historical context on quinones exists scielo.br, specific detailed historical academic investigations solely focused on this compound are less prominently highlighted in the search results beyond its general classification and early reactivity studies illinois.edu.

Detailed Research Findings:

Research has explored the formation and properties of charge-transfer complexes involving this compound. For example, complexes of N,N,N',N'-tetramethyl-p-phenylenediamine with this compound have been studied, revealing a 2:3 composition and paramagnetic susceptibilities following the Curie-Weiss law in a specific temperature range capes.gov.broup.com. In these complexes, the paramagnetism is primarily attributed to the monopositive ion radical of the amine component capes.gov.broup.com.

Another area of research involves the reactions of this compound with acyclic dienes, leading to cycloaddition products like spirodihydropyrans rsc.org. These products can undergo further transformations, such as thermal conversion to benzodioxans or reaction with additional dienes to form 2:1 adducts, which may then undergo Cope rearrangements rsc.org.

Theoretical studies have also investigated the electron affinity of bromanil (B121756). Experimental methods for determining electron affinity have been developed, and values for bromanil have been reported and compared with theoretical calculations researchgate.net.

Data Table:

While extensive quantitative data across various research areas for this compound specifically was not consistently present in a format suitable for a comprehensive data table based solely on the provided search snippets, one key property highlighted is its electron affinity.

| Property | Value (eV) | Reference |

| Electron Affinity | 2.22 ± 0.2 | researchgate.net |

| Electron Affinity | 2.44 ± 0.2 (0°K) | researchgate.net |

Note: Different experimental conditions or theoretical methods may yield slightly varying values.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrabromocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKHBLYQXDEINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179088 | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-54-3 | |

| Record name | Tetrabromo-1,2-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromo-o-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5,6-Tetrabromo-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrabromo-o-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of O Bromanil

Refined Synthetic Routes to Tetrabromo-o-benzoquinone

The primary synthetic route to 3,4,5,6-tetrabromo-o-benzoquinone involves the bromination of o-benzoquinone. ontosight.ai While the search results mention the synthesis of tetrabromo-p-benzoquinone (bromanil) through the bromination of hydroquinone (B1673460), followed by oxidation nih.gov, the specific refined routes for o-bromanil are not detailed in the provided snippets. However, the general approach involves the introduction of bromine atoms onto the o-benzoquinone core.

Derivatization Strategies for Functionalized this compound Analogues

The reactivity of this compound allows for the synthesis of various functionalized analogues through different chemical transformations.

Nucleophilic Addition and Substitution Pathways

Quinones, including this compound, are known to undergo nucleophilic addition reactions, particularly at the carbonyl carbon atoms due to their electrophilic nature. uobasrah.edu.iq, numberanalytics.com, libretexts.org Nucleophilic addition involves the attack of an electron-rich species (nucleophile) on an electron-deficient center, leading to the formation of a new bond. numberanalytics.com, wikipedia.org In the case of carbonyls, this typically results in the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral intermediate. libretexts.org

While nucleophilic substitution is a common reaction in organic chemistry where a nucleophile replaces a leaving group chemguide.co.uk, wikipedia.org, it generally does not occur readily with vinyl or aryl halides via typical Sɴ1 or Sɴ2 mechanisms unless specific conditions or alternative mechanisms like nucleophilic aromatic substitution are involved wikipedia.org. However, reactions involving this compound with nucleophiles have been reported. For instance, tetrabromo-o-quinone forms a 1:2 adduct with benzonitrile (B105546) N-oxide, indicating reactivity towards nucleophilic species. cdnsciencepub.com Additionally, reactions of tetrabromo-p-benzoquinone (bromanil) with aromatic amines have been shown to yield diarylamino-dibromo-p-benzoquinones through nucleophilic addition scielo.br, suggesting similar reactivity might be observed with this compound under appropriate conditions.

Electrophilic Functionalization Approaches

Information specifically detailing electrophilic functionalization approaches directly on this compound is limited in the provided search results. However, the electrophilic nature of this compound itself makes it a target for attack by nucleophiles rather than undergoing electrophilic attack. Functionalization to create analogues would more likely involve reactions where this compound acts as the electrophile or reactions on precursor molecules before the formation of the quinone.

This compound as a Reagent in Complex Organic Syntheses

This compound's reactivity profile makes it a useful reagent in various complex organic transformations.

Oxidative Applications in Macrocyclic Compound Synthesis

While the search results mention oxidative coupling and ring expansion strategies for macrocycle synthesis nih.gov, rsc.org, and the use of p-bromanil in oxidative homocoupling for macrocycle synthesis uni-mainz.de, direct examples of this compound's specific role as an oxidant in macrocyclic compound synthesis are not explicitly detailed. However, quinones, in general, are known oxidizing agents, and it is plausible that this compound could be employed in oxidative cyclization or coupling reactions for macrocycle formation, similar to other quinones.

Dienophilic Behavior in Cycloaddition Chemistry

o-Benzoquinones, including halogenated derivatives like this compound, are known to participate in cycloaddition reactions, exhibiting diverse reactivity modes including acting as dienophiles. ias.ac.in, niist.res.in, ias.ac.in The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly important reaction for o-quinones. niist.res.in, pressbooks.pub In these reactions, the quinone can function as a dienophile, reacting with a diene to form a six-membered ring adduct. ias.ac.in, ias.ac.in, pressbooks.pub

Studies have reported the cycloaddition reactions of this compound with various dienes, including furans and isobenzofuran (B1246724), yielding dihydrobenzodioxin adducts. ias.ac.in The reaction of tetrabromo-o-benzoquinone with acyclic dienes has been shown to form spirodihydropyrans through cycloaddition to one of the carbonyl groups. rsc.org, researchgate.net These spirodihydropyrans can subsequently rearrange into benzodioxans. rsc.org The dienophilic activity of o-benzoquinones has been utilized in asymmetric synthesis. ias.ac.in

The reactivity of o-benzoquinones in cycloaddition can be influenced by substituents on the quinone ring. niist.res.in While this compound is specifically highlighted as a readily available and stable o-quinone used in cycloaddition chemistry ias.ac.in, niist.res.in, the specific details of research findings regarding yields, stereoselectivity, or reaction conditions for this compound as a dienophile in various cycloaddition reactions are dispersed across the literature and not comprehensively presented in the provided snippets. However, the general principle of this compound acting as an electron-deficient dienophile in [4+2] cycloadditions with electron-rich dienes is well-established. ias.ac.in, ias.ac.in

Other Catalytic or Stoichiometric Roles in Advanced Synthesis

This compound (C₆Br₄O₂) participates in advanced synthetic transformations primarily through its ability to act as a dienophile or heterodiene in cycloaddition reactions and as a stoichiometric oxidant. Its electron-deficient nature, owing to the presence of four strongly electron-withdrawing bromine atoms and the two carbonyl groups, makes it a reactive species in reactions with electron-rich systems.

Cycloaddition Reactions:

o-Benzoquinones, including this compound, exhibit versatile cycloaddition profiles and can function as carbodienes, heterodienes, dienophiles, or heterodienophiles depending on the reaction partner and conditions. niist.res.inias.ac.inias.ac.in This multifaceted reactivity allows their incorporation into various cyclic and polycyclic structures.

One notable application is in Diels-Alder reactions. This compound and its chlorinated analog, o-chloranil, have been reported to react with hexadienes, yielding benzodioxan and dioxole products. rsc.org In reactions with furans and isobenzofuran, o-chloranil yields dihydrobenzodioxin adducts. ias.ac.in While the search results specifically mention o-chloranil in some instances of furan (B31954) cycloadditions, the general reactivity profile of tetrahalogenated ortho-benzoquinones suggests similar behavior for this compound, often with variations in reactivity and selectivity due to the different halogen atoms. ias.ac.in

Furthermore, o-benzoquinones can participate as carbodienes in reactions with styrenes and acetylenes, leading to bicyclo[2.2.2] adducts, often as a mixture of regioisomers. niist.res.inias.ac.in The unique structural features of these bicyclo adducts, containing strained carbonyl groups, make them valuable intermediates for further transformations. niist.res.in

Oxidative Roles:

This compound can also function as a stoichiometric oxidant in various synthetic protocols. Quinones, in general, are known for their oxidative capabilities, participating in redox processes. ias.ac.in While para-quinones like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) and p-chloranil are more commonly cited as oxidants in a wide range of reactions, including charge-transfer complex formation and dehydrogenation acs.orgresearchgate.netresearchgate.net, this compound has also been explored in this capacity.

In the context of oxidative macrocyclizations, such as the synthesis of porphycenes, various oxidants including p-chloranil, quinone, bromanil (B121756) (para-bromanil), fluoranil, and o-chloranil have been examined. nih.govrsc.org In one study focusing on the gram-scale synthesis of porphycenes, p-chloranil was identified as an optimal oxidant under specific conditions, highlighting the role of halogenated quinones in facilitating such cyclizations. nih.govrsc.org Although para-bromanil was also tested in this study, the results provide context for the potential of halogenated quinones, including the ortho isomer, as oxidants in complex macrocyclization reactions.

Another area where bromanil (specifically mentioned as a stronger oxidant) has been compared to other oxidants like iodine and DDQ is in oxidative kinetic self-sorting of dynamic imine libraries. acs.orguh.edu In these systems, the choice of oxidant can significantly impact the selectivity and outcome of the reaction. Stronger oxidants like bromanil or DDQ led to poorer selectivities and partial oxidation of certain substrates compared to weaker oxidants like iodine. acs.orguh.edu This indicates that the oxidative strength of this compound can be a critical factor influencing the chemoselectivity in complex reaction mixtures.

While not explicitly detailed as a catalyst in the provided search results, the participation of this compound in reactions where other quinones or related compounds act catalytically or stoichiometrically suggests its potential for diverse roles in advanced synthesis. Its reactivity as a dienophile/heterodiene and as an oxidant underscores its utility as a valuable reagent in constructing complex molecular architectures.

Elucidation of Reactivity Patterns and Reaction Mechanisms Involving O Bromanil

Electron Transfer Mechanisms and Redox Behavior

o-Bromanil is known to undergo electron transfer reactions, acting as an electron acceptor. This behavior is central to its participation in various chemical processes, including the formation of semiquinone radical anions and charge-transfer complexes. irb.hr

Kinetics and Thermodynamics of Single Electron Transfer Processes

Studies on electron transfer reactions involving related halogenated quinones, such as p-bromanil, with donors like alkali iodides have provided insights into the kinetics and thermodynamics of these processes. These reactions can lead to the formation of semiquinone ion radicals. kyoto-u.ac.jp The rate of semiquinone ion radical formation has been observed to be first order with respect to the benzoquinone and second order with respect to the alkali iodide in acetone (B3395972) solution. kyoto-u.ac.jp Activation energies and entropies have been determined for these reactions, indicating that a charge-transfer complex may form as an intermediate in the electron transfer process. kyoto-u.ac.jp For instance, the reaction between p-bromanil and NaI in acetone has an activation energy of 9.5 kcal/mole and an activation entropy of -16.6 e.u., while the reaction with KI has an activation energy of 9.8 kcal/mole and an activation entropy of -16.3 e.u. kyoto-u.ac.jp

| Reactants | Solvent | Temperature Range (°C) | Activation Energy (kcal/mole) | Activation Entropy (e.u.) |

|---|---|---|---|---|

| p-Bromanil + NaI | Acetone | 20-35 | 9.5 | -16.6 |

| p-Bromanil + KI | Acetone | 20-35 | 9.8 | -16.3 |

It has been considered that the electron donor in these reactions is likely the ion pair of the alkali iodide rather than a dissociated ion. kyoto-u.ac.jp The relative rates of reaction for tetrahalogeno-p-benzoquinones with alkali iodides follow the order F < Cl > Br ≈ I, although this order is not solely explained by the electron affinity of the acceptor. kyoto-u.ac.jp

Electrochemical Properties and Redox Potentials

The electrochemical properties of quinones, including this compound, are crucial in understanding their redox behavior. Quinones and semiquinone radicals readily undergo reversible oxidation-reduction reactions, making them effective electron carriers. irb.hr The standard redox potential of quinones is influenced by the nature of substituents on the quinoid ring; electron-withdrawing groups like halogens increase the potential. irb.hr Perhalogenated benzoquinones, such as bromanil (B121756), are easily reduced, and their corresponding semiquinone radicals are relatively stable due to the electron-withdrawing nature of the halogen substituents. irb.hr

Studies involving modified electrodes, such as p-bromanil modified carbon paste electrodes, have been used to investigate the electrochemical behavior of other compounds, highlighting the redox activity of bromanil. researchgate.net, umz.ac.ir Cyclic voltammetry studies on p-bromanil modified electrodes have shown distinct redox properties influenced by solution pH. researchgate.net The apparent charge transfer rate constant and transfer coefficient for electron transfer between the quinone and the electrode material have been determined. researchgate.net

Charge-Transfer Complex Formation and Dynamics

This compound is well-known for its ability to form charge-transfer (CT) complexes with electron-donating species. These interactions are significant in various chemical and material science contexts.

Donor-Acceptor Interactions and Complex Stoichiometries

Charge-transfer complexes involving this compound are formed through donor-acceptor interactions, where this compound acts as the electron acceptor. A variety of donors can participate in these interactions, including aromatic hydrocarbons, aza-aromatics, and polymers containing electron-donor groups. nasa.gov, cas.cz

The stoichiometry of the resulting complexes can vary depending on the donor and reaction conditions. For example, charge-transfer interactions between pyridine (B92270) and this compound have been shown to result in a complex with a 2:1 stoichiometry (two pyridine molecules per one this compound molecule). tandfonline.com, tandfonline.com In these complexes, XPS studies indicate that charge transfer occurs, leading to the presence of nitrogen cations and oxygen anions. tandfonline.com The interaction is proposed to involve linkages between the pyridinium (B92312) nitrogens and functional groups of the acceptor. tandfonline.com

Complexes of N,N,N',N'-tetramethyl-p-phenylenediamine with this compound have been found to have a 2:3 composition in the solid state. oup.com, capes.gov.br In contrast, complexes formed by combinations of p-phenylenediamine (B122844) and tetramethyl-p-phenylenediamine with p-bromanil exhibit a 1:1 stoichiometry. capes.gov.br The stoichiometry of charge-transfer complexes between catecholamines (like levodopa (B1675098) and dopamine) and bromanil has been investigated, indicating the formation of 1:1 complexes. researchgate.net p-Bromanil has also been shown to form inclusion complexes with coal-derived asphaltenes with a 1:2 stoichiometry. acs.org

| Donor | Acceptor | Proposed Stoichiometry (Donor:Acceptor) |

|---|---|---|

| Pyridine | This compound | 2:1 |

| N,N,N',N'-tetramethyl-p-phenylenediamine | This compound | 2:3 (solid state) |

| p-Phenylenediamine | p-Bromanil | 1:1 |

| Tetramethyl-p-phenylenediamine | p-Bromanil | 1:1 |

| Catecholamines (Levodopa, Dopamine) | Bromanil | 1:1 |

| Coal-derived asphaltenes | p-Bromanil | 1:2 (inclusion complex) |

The formation of these complexes is influenced by factors such as the ionization potential of the donor, the electron affinity of the acceptor, and the geometry of the molecules. tsijournals.com

Spectroscopic Signatures for Characterizing Charge-Transfer States

Spectroscopic techniques, particularly UV-Vis spectrophotometry and X-ray photoelectron spectroscopy (XPS), are valuable tools for characterizing charge-transfer complexes involving this compound and understanding the nature of the charge-transfer state.

UV-Vis spectrophotometry is commonly used to study the formation of CT complexes by observing the appearance of new absorption bands in the visible or near-infrared region, which are characteristic of the charge-transfer transition. nih.gov, , tubitak.gov.tr, mdpi.com The position and intensity of these bands provide information about the extent of charge transfer and the strength of the interaction. For instance, the interaction of bromanil with aza-15-crown-5 in chloroform (B151607) solution shows the appearance of a new band in the 450-650 nm region, indicative of charge-transfer product formation. , tubitak.gov.tr Similarly, charge-transfer complexes of catecholamines with bromanil exhibit absorption at 741 nm. researchgate.net The wavelengths of maximum absorption for complexes involving bromanil and other halogenated quinones correlate with the electron affinities of the acceptors. acs.org

XPS is a powerful technique for investigating the electronic structure and charge distribution in CT complexes. tandfonline.com, aip.org, kpi.ua By analyzing the core-level spectra of the constituent atoms (e.g., Br, O, N, C), XPS can reveal the changes in electron density upon complex formation and provide insights into the nature of the chemical bonds formed. XPS studies on complexes between polyvinylpyridines and this compound have shown the presence of halogen anions, positively charged pyridinium nitrogen, and oxygen anions, indicating that charge-transfer interactions have occurred and may have led to the formation of adducts. aip.org, kpi.ua XPS can also help in determining the stoichiometry of the complexes and comparing the degree of CT interaction in different systems. tandfonline.com, aip.org

Kinetic Studies of Charge-Transfer Complex Formation and Dissociation

Kinetic studies provide information about the rate and mechanism of charge-transfer complex formation and dissociation. While the formation of some CT complexes can be very fast, approaching the rate of vibrational frequency, others can be studied using techniques like stopped-flow spectroscopy or spectrophotometry by monitoring the change in absorbance over time. kyoto-u.ac.jp, nih.gov, , tubitak.gov.tr, researchgate.net

Kinetic investigations on the formation of charge-transfer complexes between bromanil and n-donors like alicyclic amines (piperidine, piperazine, and morpholine) in chloroform have been carried out spectrophotometrically. researchgate.net These studies propose mechanisms consistent with the experimental results and allow for the evaluation of activation parameters, which can be correlated with the basicity (pKa values) of the donors. researchgate.net

In the case of the interaction between aza-15-crown-5 and bromanil, the formation of the charge-transfer product was observed to occur through a non-equilibrium reaction, and the rate constant for this process was determined spectrophotometrically using methods like the Guggenheim method. , tubitak.gov.tr The rate constant obtained for this reaction was 0.04 min⁻¹. , tubitak.gov.tr Kinetic studies have also been performed on the charge-transfer reactions of bromanil with omeprazole, determining the activation energy for the complex formation. researchgate.net, rajpub.com

Pericyclic Reactions and Cycloadditions

o-Benzoquinones, including the stable this compound, are known to participate in various cycloaddition reactions, acting as either a diene or a dienophile, or even as a heterodienophile or heterodiene, depending on the reaction conditions and the nature of the co-reactant. niist.res.inias.ac.in This multifaceted behavior makes this compound a valuable building block for the synthesis of complex cyclic and heterocyclic structures.

Diels-Alder Reactions with Diverse Dienes

As an electron-poor conjugated system, this compound commonly functions as an effective dienophile in Diels-Alder reactions. niist.res.inias.ac.in It can react with a variety of conjugated dienes to form cyclohexene (B86901) derivatives, which are formal [4+2] cycloadducts. The reaction typically involves the addition of the diene to one of the electron-deficient C=C double bonds of the quinone ring.

For instance, this compound has been reported to undergo cycloaddition with acyclic dienes such as 2,3-dimethylbutadiene. ias.ac.in In such reactions, the quinone acts as the dienophile, reacting with the diene component. ias.ac.in The resulting adducts are typically naphthoquinone derivatives, presumably formed by aromatization of the initial cycloadducts. ias.ac.in

Cyclic dienes also react with this compound. The cycloadditions of o-chloranil (a closely related ortho-quinone) and this compound with furans and isobenzofuran (B1246724) have been studied, yielding dihydrobenzodioxin adducts. ias.ac.in This indicates that this compound can participate in Diels-Alder reactions with diverse diene structures, leading to the formation of various cyclic systems.

Hetero-Diels-Alder Reactions and their Regioselectivity

Beyond acting solely as a carbocyclic dienophile, this compound can also engage in Hetero-Diels-Alder reactions, where heteroatoms are involved in the cycloaddition. o-Benzoquinones can function as heterodienes or heterodienophiles. niist.res.inias.ac.in

Electron-rich dienes have been shown to undergo hetero-Diels-Alder reactions with substituted o-benzoquinones, leading to the formation of benzodioxin adducts. ias.ac.in The reaction mechanism for the formation of benzodioxins with electron-rich dienes is suggested to proceed via a two-step process involving an initial [4+2] cycloaddition followed by a rsc.orgrsc.org sigmatropic rearrangement. ias.ac.in

Regioselectivity in Hetero-Diels-Alder reactions is influenced by several factors, including the electronic nature of the substituents on both the diene and the dienophile/heterodiene, as well as steric effects and reaction conditions. beilstein-journals.org In the context of o-benzoquinones reacting as heterodienes, the oxygen atoms are part of the reactive system.

Recent studies have also explored catalytic, asymmetric inverse electron demand hetero-Diels-Alder reactions involving o-benzoquinone derivatives, including this compound, and ketene (B1206846) enolates. chimia.chresearchgate.net These reactions have demonstrated high enantioselectivity, providing access to chiral cyclic products. chimia.chresearchgate.net The regioselectivity in these reactions is influenced by the interaction between the ketene enolate (as the electron-rich component) and the electrophilic o-quinone derivative. chimia.ch

Investigation of [4+2] and other Cycloaddition Modalities

The [4+2] cycloaddition, exemplified by the Diels-Alder reaction, is a prominent reaction modality for this compound. niist.res.inias.ac.in This involves the concerted reaction of a four-electron system (diene or heterodiene) and a two-electron system (dienophile or heterodienophile) to form a six-membered ring. wikipedia.orglibretexts.org this compound's structure allows it to participate in [4+2] cycloadditions in multiple roles. niist.res.inias.ac.in

Besides typical Diels-Alder reactions with dienes where this compound acts as a dienophile, its reactivity as a carbodiene or heterodiene in [4+2] cycloadditions has also been investigated. niist.res.inias.ac.in For instance, o-benzoquinones can participate as carbodienes in reactions with styrenes and acetylenes, yielding bicyclo[2.2.2] adducts, often as a mixture of regioisomers. niist.res.in

The cycloaddition of this compound with specific dienes like hexa-2,4-diene yields a benzodioxan, while reaction with 2,5-dimethylhexa-2,4-diene gives a dioxole. researchgate.net These outcomes highlight the diverse structural types accessible through the cycloaddition chemistry of this compound and related o-quinones.

While [4+2] cycloadditions are most common, other cycloaddition modalities are also possible for conjugated systems depending on the specific reactants and conditions, though [4+2] reactions of o-quinones are particularly well-documented. niist.res.inias.ac.in

Advanced Nucleophilic and Electrophilic Reaction Pathways

The electron-deficient nature of the quinone ring in this compound makes it susceptible to nucleophilic attack. Conversely, the presence of leaving groups (bromine atoms) and the electrophilic character of the carbonyl carbons allow for various reaction pathways involving both nucleophilic and electrophilic steps.

Mechanisms of Addition-Elimination Reactions

Addition-elimination mechanisms are characteristic of reactions where a nucleophile adds to a substrate, followed by the elimination of a leaving group. While nucleophilic aromatic substitution via addition-elimination is common for activated aromatic systems, quinones can undergo related addition-elimination sequences.

For halogenated quinones like this compound, nucleophilic attack on a ring carbon bearing a bromine atom can occur. This initial addition forms an anionic intermediate. Subsequent elimination of a bromide ion restores aromaticity (in the case of hydroquinone (B1673460) products) or leads to a substituted quinone.

A related mechanism has been observed for the reaction of bromanil (p-bromanil) with triphenylphosphoniocyclopentadienide, which proceeds via a two-step addition-elimination pathway. rsc.org This involves the initial addition of the nucleophile to form a polar intermediate, followed by the elimination of hydrogen halide. rsc.org Kinetic data for this reaction suggest an E1-type elimination of the halide. rsc.org While this example pertains to p-bromanil, similar principles of nucleophilic addition followed by halide elimination can be relevant to the reactivity of this compound with strong nucleophiles.

This compound also participates in reactions involving nucleophilic attack on its carbonyl carbons, which can be followed by elimination in certain contexts, although direct addition-elimination on the ring carbons is a significant pathway due to the activating effect of the halogens and carbonyls.

Regioselectivity and Stereoselectivity in Complex Formation

The reactions of this compound, particularly cycloadditions and reactions with nucleophiles, often exhibit significant regioselectivity and stereoselectivity, which are crucial for their synthetic utility.

In Diels-Alder reactions, the regioselectivity when unsymmetrical dienes are used is often governed by electronic factors, following principles related to the interaction of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). masterorganicchemistry.com For electron-poor dienophiles like this compound, reactions with substituted dienes tend to favor specific regioisomers. masterorganicchemistry.com

Stereoselectivity in Diels-Alder reactions, particularly with cyclic dienes or substituted acyclic systems, often leads to the preferential formation of endo or exo products. wikipedia.orglibretexts.org This is typically explained by secondary orbital interactions in the transition state. researchgate.net

In Hetero-Diels-Alder reactions involving this compound, regioselectivity depends on the nature of the heteroatoms involved and the substituents. beilstein-journals.org For instance, reactions with electron-rich dienes leading to benzodioxins show specific regiochemical outcomes. ias.ac.in

Furthermore, in catalytic asymmetric reactions, such as the hetero-Diels-Alder reactions of this compound derivatives with ketene enolates, high levels of enantioselectivity (up to >99% ee) have been achieved through the use of chiral catalysts. chimia.chresearchgate.net This highlights the ability to control the stereochemical outcome in complex formation reactions involving this compound.

Beyond cycloadditions, other reactions involving this compound can also show regioselectivity and stereoselectivity. For example, the dehydrogenation of 1,2-dihydroarenes by this compound proceeds with high regioselectivity for hydride abstraction and stereoselective cis-elimination of a proton. researchgate.net The formation of complexes, such as charge-transfer complexes, can precede the chemical reaction and influence the subsequent regio- and stereochemical outcomes. researchgate.netgrafiati.com

The regioselectivity and stereoselectivity observed in reactions of this compound are a result of a combination of electronic, steric, and sometimes catalytic influences, allowing for controlled synthesis of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Methodologies of O Bromanil Systems

X-ray Diffraction Analysis for Molecular and Supramolecular Architectures

X-ray diffraction is a fundamental technique for determining the arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction for Atomic-Level Structure Elucidation

Single crystal X-ray diffraction is a powerful method for obtaining precise, atomic-resolution three-dimensional structures of molecules. This technique has been applied to o-Bromanil and its complexes to understand bond lengths, bond angles, and molecular conformation. For instance, the crystal structure of the 2:1 charge-transfer complex of tetrathiafulvalene (B1198394) (TTF) and bromanil (B121756) (tetrabromo-1,4-benzoquinone), [(TTF)₂-BA], has been determined by single-crystal X-ray diffraction at various temperatures (room temperature, 100 K, and 25 K). This analysis revealed that the crystal is composed of TTF-BA-TTF sandwich trimers. The technique provides insights into intermolecular interactions, such as short Br···S distances, which are shorter than the sum of van der Waals radii and decrease with decreasing temperature, indicating that the bromanil molecule is trapped between TTF molecules. Single crystal X-ray diffraction has also been used to confirm the structure of reaction products involving p-bromanil (tetrabromo-1,4-benzoquinone), such as a mesomeric betaine (B1666868) compound with an imidazolium-enolate structure. Analysis of this compound's crystal structure, which crystallized in the monoclinic space group P2₁/c, provided specific bond distances, including C=O double bonds.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups, bond types, and molecular dynamics of a compound by probing its vibrational modes.

Infrared (IR) and Raman Spectroscopy for Functional Group and Bond Characterization

IR and Raman spectroscopy are widely used to characterize the molecular structure of this compound and its interactions. These techniques are sensitive to the vibrations of chemical bonds, allowing for the identification of functional groups like the carbonyl (C=O) and carbon-carbon double bonds (C=C) within the quinone ring. For example, the IR spectra of reaction products involving this compound have shown characteristic vibration bands, such as an O–C–C–C–O vibration band at 1540 cm⁻¹. In charge-transfer complexes involving bromanil, changes in the C=O stretching frequencies observed by IR spectroscopy can indicate the degree of electron transfer to the quinone ring, as accepting electron density decreases the bond order of the carbonyls. Raman spectra of bromanil have also been recorded and are available in spectroscopic databases.

Time-Resolved Resonance Raman Spectroscopy for Excited State Dynamics

Time-resolved resonance Raman (TR³ ) spectroscopy is a powerful technique for studying the structure and dynamics of short-lived excited states. TR³ spectroscopy has been applied to study the triplet excited state of bromanil. By exciting bromanil with a pump laser (e.g., at 355 nm) to populate the singlet excited state, which then undergoes intersystem crossing to the triplet state, and probing with a delayed laser pulse (e.g., at 512 nm, near the triplet-triplet absorption maximum), the vibrational spectrum of the triplet state can be obtained. Experimental TR³ spectra of triplet bromanil in carbon tetrachloride have shown bands at 1561, 1396, 1178, and 961 cm⁻¹. These experimental results, combined with density functional theoretical (DFT) calculations and wave packet dynamics simulations, have provided insights into the structure and mode-specific displacements of the triplet excited state. The triplet state of bromanil was found to have a lower symmetry (C₂h) compared to the ground state (D₂h). Electronic excitation to the triplet state primarily affects the C=O and C=C bonds, with C-C bond lengths shortening. The high-frequency modes at 1561 and 1395 cm⁻¹ were identified as coupled modes with varying contributions from C=O and C=C stretching.

Electronic Spectroscopy for Electronic Structure and Charge Transfer Processes

Electronic spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, is used to investigate the electronic transitions within a molecule and to study charge transfer interactions.

UV-Vis spectroscopy is frequently employed to study the formation of charge-transfer complexes involving this compound, which acts as an electron acceptor. The interaction between this compound and electron donors results in the formation of charge-transfer bands in the electronic spectrum, which are not present in the spectra of the individual components. The wavelengths and intensities of these charge-transfer bands provide information about the electronic structure of the complex and the extent of charge transfer. For instance, the interaction between pyridine (B92270) and this compound results in a complex with a specific stoichiometry, and X-ray photoelectron spectroscopy (XPS), a related electronic technique, has been used to characterize the charge distribution in such complexes, indicating the presence of ionic species. UV-Vis spectrophotometry has been used to determine the formation constants of charge-transfer complexes between bromanil and tertiary amines, showing that the stability of the complexes is influenced by the chain length of the amine. In some cases, the formation of a charge transfer absorption band is accompanied by changes in the intensity and position of the bromanil absorption bands, which can be attributed to partial electron transfer. Electronic spectroscopy, including UV-Vis, has also been used to study charge transfer complexes formed between aromatic polyimides and electron acceptors like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a widely used technique to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uklibretexts.orgmsu.edu The absorption of UV or visible radiation corresponds to the excitation of outer electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). shu.ac.uklibretexts.org In organic molecules, these transitions often involve π, σ, and n electrons. shu.ac.ukuobabylon.edu.iq Specifically, n → π* and π → π* transitions are commonly observed in the experimentally convenient region of 200-700 nm and require the presence of unsaturated groups within the molecule. shu.ac.ukuobabylon.edu.iq

For quinone-based compounds like this compound, the UV-Vis spectrum provides information about the electronic transitions associated with the π electron system of the conjugated ring and the carbonyl groups. These transitions are influenced by the presence of electron-withdrawing substituents like bromine atoms, which can affect the energy levels of the molecular orbitals. Studies on related quinone systems, such as chloranil (B122849) and p-benzoquinone, demonstrate that charge-transfer interactions can lead to distinct absorption bands in the UV-Vis spectra, providing evidence for complex formation and electron transfer. researchgate.net The position and intensity of these bands are indicative of the nature and extent of charge transfer. While specific detailed research findings on the UV-Vis spectrum of this compound alone were not extensively detailed in the search results, the principles of UV-Vis spectroscopy applied to similar quinones suggest that its spectrum would exhibit characteristic absorption bands related to its conjugated system and bromine substituents, potentially showing shifts or new bands upon interaction with electron donors due to charge-transfer transitions.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Electronic Structure and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. bris.ac.ukinolytix.com XPS involves irradiating a sample with X-rays and measuring the kinetic energy and number of electrons emitted from the top few nanometers of the material. inolytix.com The binding energies of these core-level electrons are characteristic of each element and are also sensitive to their chemical environment and oxidation state. inolytix.comcore.ac.uknih.gov Shifts in the binding energy of core-level peaks provide valuable information about the oxidation state of an atom and the nature of its chemical bonds. core.ac.uknih.gov

For this compound, XPS can be used to analyze the core-level spectra of carbon, oxygen, and bromine atoms. Studies on charge-transfer interactions involving this compound and other organic acceptors with donors like pyridine have utilized XPS to understand the electronic structure and the extent of charge transfer. tandfonline.comtandfonline.com In complexes formed between pyridine and this compound, XPS analysis of the bromine (Br 3d) and nitrogen (N 1s) core levels has revealed insights into the nature of the interaction. For instance, in a complex formed between pyridine and this compound with a 2:1 stoichiometry, the Br 3d core-level spectrum indicated that a fraction of the bromine atoms exist as ionic bromide, suggesting a degree of charge transfer and potentially the formation of new linkages between the donor and acceptor molecules. tandfonline.com The presence of nitrogen cations was also observed in the N 1s spectrum. tandfonline.com These findings highlight the ability of XPS to provide direct evidence of changes in electron density and oxidation states upon complex formation, contributing to the understanding of the chemical interactions involving this compound. XPS studies on related halobenzoquinones, including bromanil (a synonym for p-bromanil), have also demonstrated the utility of analyzing C 1s and O 1s core-level shifts to estimate charge distributions within the molecules and their derivatives. researchgate.net

Magnetic Resonance Spectroscopy for Molecular Environment and Radical Intermediates

Magnetic Resonance Spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful tools for probing the molecular environment, structure, and the presence of unpaired electrons in chemical systems.

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment and connectivity of atoms within a molecule. Both solution-state and solid-state NMR techniques can be applied to study this compound.

Solution-state NMR (e.g., ¹H NMR and ¹³C NMR) can be used to confirm the structure and purity of this compound and its derivatives in solution. The chemical shifts and coupling patterns of the signals in the NMR spectrum are highly sensitive to the electronic environment of the nuclei, which can be affected by the presence of the electronegative bromine atoms and the quinone structure. For instance, in studies involving the reaction of p-bromanil (a related isomer) with other compounds, ¹H and ¹³C NMR spectroscopy were used to confirm the formation of the intended products by verifying the characteristic signals of different functional groups and the aromatic system. beilstein-journals.org

Solid-state NMR, particularly Magic-Angle Spinning (MAS) NMR, is valuable for studying the structural and conformational properties of molecules in the solid state, where they may exist in different crystalline forms or have restricted mobility compared to solution. nih.govmdpi.comfigshare.com While specific solid-state NMR studies solely focused on the conformational analysis of this compound itself were not prominently found in the search results, solid-state NMR is a recognized technique for determining molecular conformation and dynamics in solid samples. nih.govmdpi.com The technique can provide information about molecular packing, hydrogen bonding, and the rigidity or flexibility of different parts of the molecule. nih.gov For a rigid molecule like this compound in a crystalline solid, solid-state NMR could potentially provide insights into its crystal packing and any subtle distortions of the molecular geometry.

Electron Paramagnetic Resonance (EPR) for Radical Anion and Cation Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to detect and characterize species with unpaired electrons, such as radical anions and radical cations. cardiff.ac.ukacs.org EPR is highly sensitive to the presence of paramagnetic species and can provide information about the identity of the radical, the distribution of the unpaired electron spin density, and the local magnetic environment.

Research on related halosemiquinone radical anions, such as tetrachlorosemiquinone and tetrabromosemiquinone (derived from p-bromanil), has utilized EPR spectroscopy to study their electronic structure and spin distribution. irb.hr These studies have shown that the unpaired electron is primarily delocalized over the quinone ring and the oxygen atoms. irb.hr The crystal packing of these radical anions can also influence their magnetic properties, with some exhibiting diamagnetic properties due to the coupling of unpaired electrons in stacked dimers, resulting in a lack of an EPR signal. irb.hr While specific EPR studies detailing the radical anion or cation of this compound were not extensively found, the principles established for other halosemiquinones are directly applicable. EPR would be a crucial technique for confirming the formation of this compound radical species and investigating the distribution of the unpaired electron, providing valuable insights into its redox behavior and potential applications in charge-transfer complexes or organic electronics.

Theoretical and Computational Chemistry Approaches for O Bromanil Systems

Density Functional Theory (DFT) and Ab Initio Calculations

Ground State Geometries, Electronic Structure, and Conformational Analysis

DFT and ab initio calculations are extensively used to determine the lowest-energy arrangement of atoms in a molecule, known as the ground state geometry stfc.ac.uk. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For bromanil (B121756), DFT calculations have been employed to obtain the optimized geometry of its ground state (S₀) researchgate.netresearchgate.net. Vibrational frequency calculations are often performed in conjunction with geometry optimization to confirm that the obtained structure corresponds to a true minimum on the potential energy surface researchgate.net.

Beyond geometry, these methods elucidate the electronic structure of the molecule, describing how electrons are distributed within the molecule nih.govnih.gov. This includes calculating molecular orbitals, charge distributions, and electrostatic potentials. Understanding the electronic structure is key to predicting a molecule's physical and chemical properties. Studies on related quinones and other organic molecules demonstrate the ability of DFT and ab initio methods to provide insights into electronic properties mdpi.commdpi.com.

Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, can also be performed using DFT mdpi.comibm.com. By calculating the energies of various conformers, the relative stability and potential energy barriers to interconversion can be determined. While specific detailed conformational analysis studies solely focused on o-Bromanil were not prominently found in the search results, the application of DFT for conformational analysis of similar organic molecules, such as substituted benzoquinones or molecules with flexible chains, is a well-established practice mdpi.comibm.com.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) analysis, typically performed using DFT, examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.gov. These orbitals are particularly important because they are the most likely to be involved in chemical reactions. The energy difference between the HOMO and LUMO (the band gap) provides an indication of the molecule's kinetic stability and reactivity researchgate.net. A smaller band gap generally suggests higher reactivity.

FMO analysis can help predict the sites within a molecule that are most likely to participate in nucleophilic or electrophilic attack acs.orgresearchgate.net. The shape and spatial distribution of the HOMO and LUMO reveal where electron density is highest (nucleophilic sites, often corresponding to the HOMO) and lowest (electrophilic sites, often corresponding to the LUMO) nih.gov. Studies on other charge transfer complexes and organic reactions highlight the utility of FMO analysis in understanding and predicting reactivity nih.govresearchgate.netacs.orgresearchgate.net. For this compound, which can act as an electron acceptor, FMO analysis would be valuable in understanding its interactions with electron-donating species.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules ohio-state.edufaccts.de. Unlike ground-state DFT, TD-DFT is specifically designed to calculate excitation energies and properties of molecules when they absorb light and transition to higher energy states.

Simulation of Electronic Absorption and Emission Spectra

One of the primary applications of TD-DFT is the simulation of electronic absorption and emission (fluorescence or phosphorescence) spectra nih.govnih.govdergipark.org.tr. By calculating the energies and intensities of electronic transitions, TD-DFT can generate theoretical spectra that can be compared with experimental results researchgate.netresearchgate.netresearchgate.net. This comparison helps in assigning observed spectral bands to specific electronic transitions within the molecule.

For bromanil, TD-DFT calculations have been used to compute singlet-singlet and singlet-triplet excitations researchgate.net. Specifically, TD-DFT has been applied to simulate the absorption spectrum of the triplet excited state of bromanil, aiding in the assignment of observed transient absorption bands researchgate.netresearchgate.netresearchgate.net. The method can predict vertical excitation energies at the ground state geometry and adiabatic excitation energies by optimizing the geometry of the excited state nih.govmdpi.com.

Elucidation of Excited State Geometries and Dynamics

TD-DFT can also be used to optimize the geometries of excited states researchgate.netresearchgate.netdergipark.org.trmdpi.com. When a molecule absorbs light and moves to an excited state, its electronic distribution changes, which can lead to a relaxation of the molecular geometry to a new equilibrium structure on the excited state potential energy surface mdpi.com. Determining these excited state geometries is crucial for understanding photochemical processes and excited-state dynamics.

Studies on bromanil have involved optimizing the geometry of its triplet excited state using DFT calculations, providing insights into the structural changes that occur upon excitation researchgate.netresearchgate.net. Furthermore, TD-DFT can be used in conjunction with dynamics simulations to explore the pathways of energy relaxation and structural evolution in excited states mdpi.com. While detailed excited-state dynamics simulations solely for this compound were not extensively detailed in the provided search results, the application of TD-DFT for studying excited-state dynamics in other molecular systems is a recognized approach mdpi.com.

Reaction Pathway and Transition State Analysis

Computational methods are invaluable for investigating the mechanisms of reactions involving this compound, identifying intermediates, and characterizing transition states. These analyses provide detailed insights into the energy landscape of a reaction.

Prediction of Kinetic and Thermodynamic Parameters

Computational chemistry enables the prediction of kinetic and thermodynamic parameters for reactions involving this compound, such as activation energies, reaction enthalpies, and equilibrium constants. Transition state theory, in conjunction with quantum chemical calculations, is a primary tool for determining activation barriers and predicting reaction rates.

Identifying and characterizing transition states computationally is crucial for understanding reaction kinetics. A transition state is a saddle point on the potential energy surface representing the highest energy point along the minimum energy pathway connecting reactants and products. Computational methods like the Berny algorithm or QST methods can be used to locate and optimize transition state geometries.

While specific computational studies detailing the kinetic and thermodynamic parameters for various reactions of this compound were not extensively found in the search results, the general applicability of computational methods for such predictions is well-established. Computational strategies are increasingly used to estimate kinetic and thermodynamic parameters for molecular interactions and reactions, offering insights that are often challenging to obtain solely through experimental methods. nih.govnsf.govresearchgate.net These approaches can provide valuable information about the energy differences between reactants, products, and transition states, allowing for the prediction of reaction feasibility and rate.

Applications of O Bromanil in Advanced Chemical and Materials Science

Role in Organic Electronic Materials

Organic electronic materials are at the forefront of developing flexible, lightweight, and potentially lower-cost electronic devices compared to traditional inorganic semiconductors. ebsco.comresearchgate.net These materials are based on organic molecules or polymers that exhibit electrical conductivity. o-Bromanil's electron-withdrawing capability is particularly relevant in this field, influencing charge transport and enabling the creation of novel semiconducting materials.

Charge transport is a critical factor determining the performance of organic electronic devices like organic transistors (OFETs and TFTs). cecam.orgunipr.it The movement of charge carriers (electrons and holes) through the organic semiconductor layer is influenced by the material's intrinsic properties and its interactions within the device structure. rsc.orgmdpi.com

Research into brominated quinones, such as p-bromanil (tetrabromo-1,4-benzoquinone), provides insight into how these molecules can impact charge transport in organic transistors. Studies involving charge-transfer complexes formed between p-bromanil and electron-donating molecules like diaminonaphthalene (DAN) and diaminopyrene (DAP) have demonstrated the ability to control charge polarity in transistors. researchgate.netnih.gov For instance, complexes with a weaker donor (1,5-DAN) exhibited p-channel characteristics, while those with a stronger donor (1,6-DAP) showed n-channel transport. researchgate.netnih.gov This control is attributed to the intricate interplay of molecular orbital symmetries and the contribution of various orbitals to the electron transport pathway. researchgate.netnih.gov The physical overlap between the bromanil (B121756) molecule and the donor molecule plays a role in defining these pathways. researchgate.net While direct studies on this compound's specific effects on charge transport in organic transistors were not extensively detailed in the provided results, the established behavior of its isomer, p-bromanil, strongly suggests that this compound could similarly function as an electron acceptor to modulate charge transport characteristics in organic electronic devices through charge-transfer complex formation.

Enhancing the photoresponse of materials is essential for the development of efficient photodetectors and solar cells. Hybrid organic/inorganic composites combine the advantages of both material types to achieve synergistic improvements in properties. Although specific examples of this compound in photoresponse enhancement of hybrid composites were not prominently found, the broader field of organic optoelectronic materials (OOMs) highlights the significance of charge-transfer complexes in devices that interact with light, such as organic solar cells and photodetectors. nih.govgoogle.com OOMs, including those forming charge-transfer complexes, are being investigated for their potential in biomedical applications like imaging and phototherapy, underscoring their light-sensitive nature. nih.gov Given this compound's electron-accepting nature, it is plausible that its incorporation into hybrid composites could enhance their photoresponse by promoting efficient charge separation and transfer upon photoexcitation through charge-transfer interactions.

Organic semiconductors are fundamental components of organic electronic devices, exhibiting electrical conductivity between that of insulators and metals. ebsco.com Their performance is intrinsically linked to their molecular structure and solid-state organization. ebsco.com Electron-deficient molecules like this compound can serve as building blocks for designing new organic semiconductors or as dopants to tune the electronic properties of existing ones, thereby improving conductivity. ebsco.com The mention of epitaxial growth of bromanil (which could encompass this compound) and iodanil as organic semiconductors in the literature suggests that brominated quinones have the potential to act as semiconducting materials themselves. researcher.lifecapes.gov.br Furthermore, patent literature indicates the consideration of this compound as an electron transporting agent in organic electronic devices. google.com

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry is concerned with chemical systems held together by non-covalent forces, leading to organized structures. wikipedia.org These forces include hydrogen bonding, van der Waals forces, and charge-transfer interactions. wikipedia.orgrsc.orgnih.gov Host-guest chemistry, a subset of supramolecular chemistry, focuses on the formation of complexes where a host molecule encapsulates or interacts specifically with a guest molecule. wikipedia.orgrsc.orgnih.gov

Charge-transfer interactions, arising from the attraction between electron-rich donors and electron-poor acceptors, are powerful driving forces for the self-assembly of ordered supramolecular architectures. nih.govrsc.orgmpg.de These interactions can result in distinct arrangements, such as alternating stacks of donor and acceptor molecules. nih.govcore.ac.uk As a strong electron acceptor, this compound can engage in charge-transfer interactions with suitable electron donors, leading to the formation of novel supramolecular structures. Studies on the charge-transfer complex formed between the electron donor tetrathiafulvalene (B1198394) (TTF) and p-bromanil (BA) illustrate how these interactions dictate crystal packing and lead to specific supramolecular arrangements, such as the formation of sandwich trimers. core.ac.uknih.gov The (TTF)₂-BA complex exhibits a sandwich herringbone packing structure, where each p-bromanil molecule is surrounded by four TTF molecules, highlighting the specific and complex architectures that can arise from charge-transfer interactions involving brominated quinones. core.ac.uk While this example focuses on the para isomer, it demonstrates the fundamental principle applicable to this compound in constructing charge-transfer driven supramolecular assemblies.

Inclusion complexes are a type of host-guest complex where the guest molecule is accommodated within the cavity or structural framework of the host molecule. wikipedia.org These complexes are formed and stabilized by non-covalent interactions. wikipedia.orgnih.gov Research on the formation of inclusion complexes involving p-bromanil as a guest molecule within various host structures, such as asphaltenes and chiral tetraol compounds, indicates the propensity of brominated quinones to be included within molecular frameworks. researchgate.netacs.org For instance, p-bromanil has been shown to form inclusion complexes with coal-derived asphaltenes with a defined stoichiometry, and the formation constants suggest relatively strong interactions. researchgate.netacs.org The formation of inclusion complexes between p-bromanil and chiral tetraol hosts has also been demonstrated, suggesting potential applications in areas like optical resolution. Based on the behavior of p-bromanil, it is reasonable to infer that this compound could also participate in the formation of inclusion complexes, potentially acting as either a guest or a host component depending on the interacting species and conditions.

Catalytic and Electrocatalytic Applications

This compound has demonstrated potential in both catalytic and electrocatalytic processes, primarily due to its redox properties and ability to interact with other chemical species.

Involvement in Heterogeneous and Homogeneous Catalysis

Catalysis involves the acceleration of a chemical reaction rate by a substance (the catalyst) that is not consumed in the process. Heterogeneous catalysis occurs when the catalyst and reactants are in different phases, while homogeneous catalysis involves the catalyst and reactants in the same phase. wikipedia.org

While direct examples of this compound acting as a primary catalyst in widespread heterogeneous or homogeneous reactions were not extensively found in the search results, its quinone structure suggests potential as an oxidant or co-catalyst in certain transformations. Quinones are known to participate in redox cycles, which are fundamental to many catalytic processes. researchgate.net Research into the catalytic applications of this compound may explore its role in oxidation reactions or as a component in more complex catalytic systems.

Modified Electrode Systems for Electrocatalytic Processes

Electrocatalysis involves using an electrode surface to catalyze a chemical reaction. mdpi.com Modified electrodes, where the electrode surface is altered by the addition of a substance, are commonly used to enhance electron transfer rates, improve selectivity, and minimize surface fouling. researchgate.netnih.gov

This compound has been investigated as a modifier for carbon paste electrodes (CPE) for electrocatalytic applications. A p-bromanil modified carbon paste electrode (BMCPE) has been used to study the electrochemical properties and electrocatalytic oxidation of compounds like L-cysteic acid and hydrazine (B178648) in aqueous media. researchgate.netumz.ac.irumz.ac.ir

Studies have shown that the BMCPE can facilitate the oxidation of L-cysteic acid at a less positive potential compared to an unmodified carbon paste electrode. researchgate.netumz.ac.ir The electrocatalytic oxidation peak current of L-cysteic acid exhibits a linear dependency on its concentration, allowing for its voltammetric determination. researchgate.netumz.ac.ir Similarly, the electrocatalytic oxidation of hydrazine at the surface of a carbon paste electrode spiked with p-bromanil occurs at a significantly less positive potential than with a bare carbon paste electrode. researchgate.net These findings indicate that this compound, when incorporated into electrode materials, can act as a mediator to facilitate electron transfer and catalyze electrochemical reactions.

Table 1: Electrocatalytic Performance of p-Bromanil Modified Carbon Paste Electrode

| Analyte | Method | pH | Potential Shift (vs. unmodified CPE) | Linear Range (M) | Detection Limit (M) |

| L-Cysteic Acid | CV | 7.00 | ~480 mV less positive researchgate.net | 8.00 × 10⁻⁶ – 6.00 × 10⁻³ researchgate.net | 5.00 × 10⁻⁶ researchgate.net |

| L-Cysteic Acid | DPV | 7.00 | - | 5.2 × 10⁻⁷ – 1.0 × 10⁻⁵ researchgate.net | 4.00 × 10⁻⁷ researchgate.net |

| Hydrazine | CV | 10.00 | ~550 mV less positive researchgate.net | 6.00 × 10⁻⁵ – 8.00 × 10⁻³ researchgate.net | - |

| Hydrazine | DPV | 10.00 | - | 7.00 × 10⁻⁶ – 8.00 × 10⁻⁴ researchgate.net | - |

Precursor for Functional Organic Frameworks and Polymers

This compound's reactive nature, particularly the presence of bromine atoms and the quinone moiety, makes it a suitable building block for the construction of larger organic structures, including polymer networks and advanced organic materials.

Building Block in the Synthesis of Polymer Networks

Polymer networks are cross-linked polymeric structures that form insoluble materials with unique properties. The synthesis of these networks often involves monomers with multiple reactive sites that can undergo polymerization or cross-linking reactions.

This compound has been utilized as a reactant in the synthesis of polymer networks. For instance, it has been reacted with poly(vinylimidazole) to obtain polymer networks. beilstein-journals.org The reaction between p-bromanil and poly(vinylimidazole) in acetonitrile (B52724) followed by hydrolysis resulted in insoluble polymer networks. beilstein-journals.org The nitrogen content in these networks increased with a higher proportion of poly(vinylimidazole) used in the synthesis, indicating the incorporation of the imidazole (B134444) units into the network structure. beilstein-journals.org The decrease in the intensity of a specific vibration band in the IR spectra with increasing poly(vinylimidazole) content suggested a looser network structure. beilstein-journals.org This demonstrates this compound's role in forming cross-links within the polymer structure.

Design and Synthesis of Advanced Organic Materials

Advanced organic materials often possess specific electronic, optical, or structural properties tailored for various applications. The design and synthesis of these materials frequently involve the use of reactive organic molecules as building blocks.

Given its electron-accepting nature due to the quinone structure and the presence of reactive bromine atoms, this compound can be a valuable precursor for designing advanced organic materials. While the search results did not provide extensive details on specific advanced organic materials synthesized directly from this compound beyond polymer networks, its structural features suggest potential in areas such as:

Charge Transfer Complexes: Quinones like this compound are known electron acceptors and can form charge transfer complexes with electron donors, which can exhibit interesting electronic and optical properties. researchgate.net

Covalent Organic Frameworks (COFs): The reactive bromine atoms can serve as coupling sites for the synthesis of COFs, which are crystalline porous materials with potential applications in gas storage, separation, and catalysis.

Conducting Polymers: The reaction of this compound with nitrogen-containing polymers like polyaniline can lead to interactions involving electron transfer, potentially influencing the conductivity of the polymer material. researchgate.net Oxidative 'doping' of poly(p-phenyleneamine) by organic electron acceptors such as tetrabromo-o-benzoquinone (this compound) has been shown to involve electron transfer and the formation of imine structures, impacting the polymer's properties. researchgate.net

The incorporation of this compound into organic structures can introduce redox activity, alter electronic properties, and provide sites for further functionalization, contributing to the design and synthesis of materials with tailored characteristics.

Future Research Directions and Emerging Paradigms for O Bromanil Research

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize molecular design and discovery, including the exploration of compounds like Bromanil (B121756) mdpi.comopenreview.netduke.edugithub.com. AI/ML algorithms can analyze vast datasets of chemical structures, properties, and reactivity, enabling the prediction of novel compounds incorporating the bromanil moiety with tailored characteristics. This can significantly accelerate the identification of promising candidates for various applications, such as in charge-transfer complexes or organic electronic materials, by navigating the immense chemical space more efficiently than traditional methods openreview.netyoutube.com.

Future research could focus on developing ML models specifically trained on datasets related to quinone chemistry and halogenated electron acceptors. These models could predict the electron-accepting strength of new bromanil derivatives, forecast their crystal packing in co-crystals, or even suggest synthetic routes mdpi.comgithub.com. Generative AI models could be employed to design entirely new molecular architectures that incorporate the bromanil core for specific functions, such as enhanced charge transport or unique magnetic properties when forming charge-transfer complexes youtube.comnih.gov. The application of AI/ML in this domain holds the promise of rational design, reducing the need for extensive experimental trial and error.

Exploration of Novel Reactivity Modalities under Extreme Conditions

Exploring the reactivity of Bromanil under extreme conditions, such as high pressure, high temperature, or intense electromagnetic radiation, represents a compelling future research direction. While standard reaction conditions are well-established, the behavior of molecules can change dramatically under duress, potentially leading to novel reaction pathways and the formation of unique species or materials.

Studies have already hinted at the interesting behavior of bromanil-containing systems under non-ambient conditions. For instance, the charge-transfer complex TTF-BA (p-bromanil) exhibits ferroelectric properties below 53 K, with its behavior below this temperature following an ion displacement mechanism rsc.org. Furthermore, the formation of a bromanil radical anion has been observed at a low temperature of 77 K under irradiation, highlighting its photochemical reactivity in extreme cold revmaterialeplastice.ro.

Future research could investigate the effect of high pressure on the electronic structure and reactivity of Bromanil, potentially leading to new polymeric forms or altered charge-transfer interactions. Exploring its behavior at very high temperatures in controlled environments could unveil novel decomposition pathways or reactions with other species. The use of techniques capable of mimicking extraterrestrial conditions, where compounds like propargylamines can behave inertly revmaterialeplastice.ro, might also offer insights into unexpected stability or reactivity patterns of Bromanil in unusual environments. Investigating Bromanil's role in materials designed for extreme environments, such as certain battery components acs.org, could also fall under this umbrella.

Development of Advanced In-Situ Characterization Techniques for Reactive Bromanil Species

Understanding the fleeting intermediate species formed during Bromanil's reactions is critical for elucidating reaction mechanisms and controlling product formation. The development and application of advanced in-situ characterization techniques are therefore paramount for future research. These techniques allow for the real-time monitoring of chemical transformations without isolating potentially unstable intermediates.